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Compound of Interest

Compound Name: PCC0105003

Cat. No.: B15603635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor PCC0105003
as a tool for studying the function of Microtubule Affinity-Regulating Kinases (MARK). MARKs

are a family of serine/threonine kinases that play crucial roles in regulating microtubule

dynamics, cell polarity, and neuronal processes. Dysregulation of MARK activity has been

implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease

and cancer, making them a compelling target for therapeutic intervention. PCC0105003 has

emerged as a potent inhibitor of MARK kinases, offering a valuable probe to dissect their

physiological and pathological functions.

Core Concepts: Mechanism and Activity of
PCC0105003
PCC0105003 is a small molecule inhibitor that targets the ATP-binding pocket of MARK

kinases, thereby preventing the phosphorylation of their downstream substrates. Its efficacy

against the four isoforms of MARK has been characterized, demonstrating potent, low

nanomolar inhibition.

Quantitative Data Summary
The inhibitory activity and pharmacokinetic profile of PCC0105003 are summarized in the

tables below. This data provides a comparative view of its potency against different MARK

isoforms and its disposition in in vivo models.
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Table 1: In Vitro Inhibitory Activity of PCC0105003 against MARK Kinases

Kinase Isoform IC50 (nM)

MARK1 3.0[1]

MARK2 2.0[1]

MARK3 2.67[1]

MARK4 2.67[1]

Table 2: Pharmacokinetic Properties of PCC0105003 in Rats (50 mg/kg, single oral dose)

Time Point (hours)
Plasma
Concentration
(ng/mL)

Brain
Concentration
(ng/g)

Brain/Plasma Ratio

0.25 150 ± 25 50 ± 10 ~0.33

0.5 280 ± 40 120 ± 20 ~0.43

1 450 ± 50 250 ± 30 ~0.56

1.5 380 ± 45 210 ± 25 ~0.55

4 120 ± 20 60 ± 15 ~0.50

8 30 ± 8 15 ± 5 ~0.50

(Data presented as mean ± SEM)

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for key experiments involving the study of MARK kinase function

using inhibitors like PCC0105003.

In Vitro Kinase Inhibition Assay (Radiometric Filter
Binding Assay)
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This protocol outlines a standard method to determine the half-maximal inhibitory concentration

(IC50) of a compound against a specific kinase.

Materials:

Recombinant human MARK1, MARK2, MARK3, or MARK4 enzyme

Myelin Basic Protein (MBP) as a substrate

PCC0105003 (or other test inhibitor)

[γ-³³P]ATP (radiolabeled ATP)

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5

mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

ATP solution

96-well plates

Phosphocellulose filter plates

Microplate scintillation counter

Procedure:

Prepare serial dilutions of PCC0105003 in DMSO. A typical starting concentration is 10 µM,

with 10-point, 3-fold serial dilutions.

In a 96-well plate, add the kinase buffer.

Add the appropriate recombinant MARK kinase to each well.

Add the serially diluted PCC0105003 or DMSO (vehicle control) to the wells.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of MBP substrate and [γ-³³P]ATP. The final

ATP concentration should be close to the Km for each kinase.
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Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 30°C.

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MBP will

bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

Dry the filter plate and add a scintillation cocktail.

Measure the radioactivity in each well using a microplate scintillation counter.

Calculate the percentage of kinase activity inhibition for each concentration of PCC0105003
compared to the DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation
(SNL) in Rats
This protocol describes a widely used surgical procedure to induce neuropathic pain in rodents,

which can be used to evaluate the analgesic effects of compounds like PCC0105003.

Materials:

Adult male Sprague-Dawley rats (200-250 g)

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

Surgical instruments (scissors, forceps, retractors)

Suture material (e.g., 5-0 silk)

Wound clips or sutures for skin closure

Heating pad to maintain body temperature
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Analgesics for post-operative care

Procedure:

Anesthetize the rat and shave the back area over the lumbar spine.

Make a midline incision to expose the paraspinal muscles.

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

Isolate the L5 spinal nerve and tightly ligate it with a silk suture.

In some variations of the model, the L6 spinal nerve is also ligated or a partial ligation of the

sciatic nerve is performed.

Ensure that the blood supply to the dorsal root ganglion is not compromised.

Close the muscle layers with sutures and the skin with wound clips or sutures.

Administer post-operative analgesics and monitor the animal for recovery.

Allow the animal to recover for a period of 7-14 days for the neuropathic pain phenotype to

develop.

Assess pain-like behaviors, such as mechanical allodynia (using von Frey filaments) and

thermal hyperalgesia (using a plantar test apparatus), before and after treatment with

PCC0105003.

Visualizing the Core Concepts
Diagrams are provided below to illustrate the MARK kinase signaling pathway and a typical

experimental workflow for evaluating a MARK kinase inhibitor.
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Caption: MARK Kinase Signaling Pathway and Inhibition by PCC0105003.
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Caption: Workflow for Evaluating a MARK Kinase Inhibitor.

This guide provides a foundational understanding of PCC0105003 and its application in

studying MARK kinase biology. The provided data and protocols serve as a starting point for

researchers to design and execute experiments aimed at further elucidating the roles of MARK

kinases in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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